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molecular formula C20H12N4O6 B8510943 Phenyl 4-(5,6-dinitro-1H-benzimidazol-2-yl)benzoate CAS No. 55953-60-1

Phenyl 4-(5,6-dinitro-1H-benzimidazol-2-yl)benzoate

Cat. No. B8510943
M. Wt: 404.3 g/mol
InChI Key: NZCLPWILVLCTBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04001268

Procedure details

To a solution containing 10 g (38.4 mmole) of p-chlorocarbonylphenylbenzoate dissolved in 100 ml of dichlorobenzene was added 2.53 g (12.8 mmole) of 1,2-diamino-4,5-dinitrobenzene. After heating the resulting mixture under nitrogen to reflux (frothing), it was maintained at that temperature for 2 hours. The solution was then allowed to cool in ice for one hour, and the precipitate that formed was filtered by suction, washed with benzene, and air-dried. The crude product was chromatographed on a 2× 18 inch dry column of silica gel. Elution with methylene chloride removed traces of impurities, while further elution of the column with 20/1 methylene chloride-THF slowly removed a broad band of the desired product, leaving a third band of side-product on the column. After all of the second band had been removed from the column, the solvent was removed in vacuo leaving a pale yellow residue. Recrystallization from THF-n-propanol yielded 3.0 g (58%) of 2-[p-carbophenoxyphenyl]-5,6-dinitrobenzimidazole as pale yellow needles, m.p. 239°-240°.
Name
p-chlorocarbonylphenylbenzoate
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
2.53 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]([C:4]1[CH:12]=[CH:11][C:7]([C:8]([O-:10])=[O:9])=[C:6](C2C=CC=CC=2)[CH:5]=1)=O.[NH2:19][C:20]1[CH:25]=[C:24]([N+:26]([O-:28])=[O:27])[C:23]([N+:29]([O-:31])=[O:30])=[CH:22][C:21]=1[NH2:32]>C1C(Cl)=CC=C(Cl)C=1>[C:8]([C:7]1[CH:6]=[CH:5][C:4]([C:2]2[NH:19][C:20]3[CH:25]=[C:24]([N+:26]([O-:28])=[O:27])[C:23]([N+:29]([O-:31])=[O:30])=[CH:22][C:21]=3[N:32]=2)=[CH:12][CH:11]=1)([O:10][C:4]1[CH:12]=[CH:11][CH:7]=[CH:6][CH:5]=1)=[O:9]

Inputs

Step One
Name
p-chlorocarbonylphenylbenzoate
Quantity
10 g
Type
reactant
Smiles
ClC(=O)C1=CC(=C(C(=O)[O-])C=C1)C1=CC=CC=C1
Step Two
Name
Quantity
2.53 g
Type
reactant
Smiles
NC1=C(C=C(C(=C1)[N+](=O)[O-])[N+](=O)[O-])N
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C1=CC(=CC=C1Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After heating the resulting mixture under nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
to reflux (frothing), it
TEMPERATURE
Type
TEMPERATURE
Details
was maintained at that temperature for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool in ice for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the precipitate that formed
FILTRATION
Type
FILTRATION
Details
was filtered by suction
WASH
Type
WASH
Details
washed with benzene
CUSTOM
Type
CUSTOM
Details
air-dried
CUSTOM
Type
CUSTOM
Details
The crude product was chromatographed on a 2× 18 inch
CUSTOM
Type
CUSTOM
Details
dry column of silica gel
WASH
Type
WASH
Details
Elution with methylene chloride removed traces of impurities
WASH
Type
WASH
Details
while further elution of the column with 20/1 methylene chloride-THF
CUSTOM
Type
CUSTOM
Details
slowly removed a broad band of the desired product
CUSTOM
Type
CUSTOM
Details
leaving a third band of side-product on the column
CUSTOM
Type
CUSTOM
Details
After all of the second band had been removed from the column
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
leaving a pale yellow residue
CUSTOM
Type
CUSTOM
Details
Recrystallization from THF-n-propanol

Outcomes

Product
Name
Type
product
Smiles
C(=O)(OC1=CC=CC=C1)C1=CC=C(C=C1)C=1NC2=C(N1)C=C(C(=C2)[N+](=O)[O-])[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: PERCENTYIELD 58%
YIELD: CALCULATEDPERCENTYIELD 58%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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